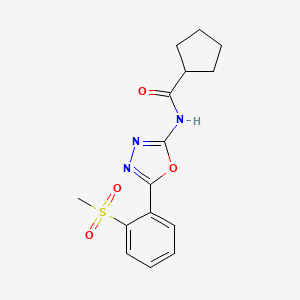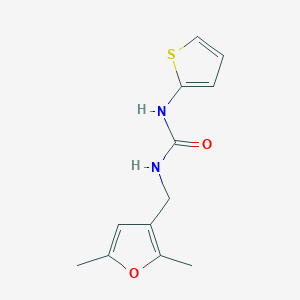![molecular formula C14H7F6N3 B2495997 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 338412-21-8](/img/structure/B2495997.png)
7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthyridine derivatives, including the specific compound , involves complex chemical reactions that can yield a variety of functionalized compounds. Techniques such as Lewis acid-mediated cycloisomerization have been employed to synthesize pyrrolo[1,2-a]naphthyridines from alkynyl-pyrrolidinyl pyridines, demonstrating the versatility of synthetic methods in accessing naphthyridine scaffolds (Flader et al., 2017).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been extensively studied using various analytical techniques. Studies have shown that these compounds can exhibit complex hydrogen bonding patterns and electronic properties, contributing to their unique chemical behaviors. For instance, detailed molecular modeling has provided insights into the receptor-saccharide complexes in solution, highlighting the importance of molecular structure in understanding the compound's interactions and functions (Fang et al., 2004).
Chemical Reactions and Properties
Naphthyridine derivatives participate in a variety of chemical reactions, illustrating their chemical versatility. For example, the intramolecular [2+2+2] cycloaddition of bis(propargylphenyl)carbodiimides has been utilized to synthesize L-shaped π-extended compounds with pyrrolo[1,2-a][1,8]naphthyridine corner units, showcasing the potential of naphthyridine derivatives in the synthesis of complex organic structures (Otani et al., 2013).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as solubility, fluorescence, and electronic properties, are critical for their potential applications. For example, the synthesis of highly soluble fluorinated polyimides based on asymmetric bis(ether amine) structures has highlighted the importance of understanding the physical properties of these compounds for their application in materials science (Chung et al., 2009).
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing
One significant application of derivatives of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is in the development of fluorescent probes for biological and chemical sensing. For instance, 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) has been designed to bind selectively with octyl glucopyranoside, demonstrating its utility as an ultrasensitive fluorescent probe for glucopyranoside detection with a detection limit of approximately 100 pM. This capability highlights the potential of these compounds in monitoring glucose levels or detecting specific sugars in complex biological environments (Liao et al., 2002).
Water Oxidation Catalysis
Derivatives have also been employed as ligands in the synthesis of metal complexes for catalytic applications, including water oxidation. A study described the synthesis of dinuclear complexes using a bridging ligand related to the naphthyridine structure, demonstrating their efficacy in oxygen evolution reactions. This application is crucial for developing sustainable energy technologies, such as water-splitting processes that produce hydrogen fuel (Zong & Thummel, 2005).
Conductive Polymers
The compound's derivatives have been explored for their potential in creating conducting polymers. For example, polymers derived from bis(pyrrol-2-yl)arylenes, including structures related to 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, have shown promise due to their low oxidation potentials and stability in the conducting form. These materials have applications in electronic devices and materials science, highlighting the versatility of the naphthyridine derivatives in polymer chemistry (Sotzing et al., 1996).
Chemosensors for Metal Ions
Furthermore, novel pyrene-based fluorescent probes incorporating the naphthyridine moiety have been designed for the selective detection of metal ions, such as Ni2+. These compounds exhibit "turn-on" fluorescence in the presence of specific ions, making them valuable tools for environmental monitoring and the study of metal ion dynamics in biological systems (Khan et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have been associated with diverse biological activities and are used in the treatment of various conditions .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Biochemical Pathways
Naphthyridines are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that naphthyridines have a broad spectrum of biological activities .
Propiedades
IUPAC Name |
7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)3-4-11(22-12)23-5-1-2-6-23/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRWOJXHDHOSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)
![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)





